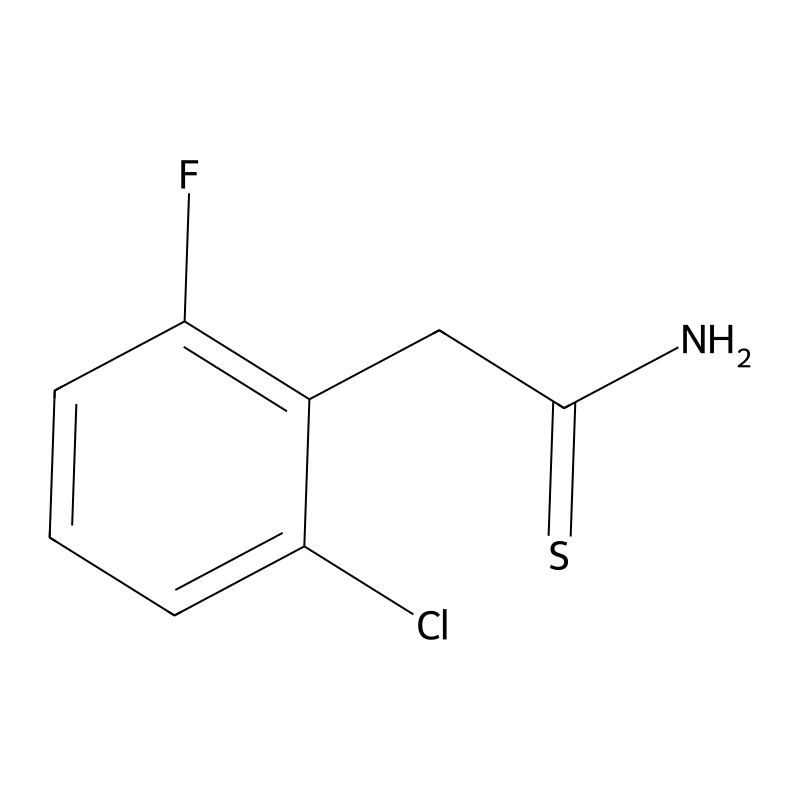

2-(2-Chloro-6-fluorophenyl)ethanethioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Sourcing and Availability: Several chemical suppliers offer 2-(2-chloro-6-fluorophenyl)ethanethioamide for purchase, often indicating its use in life science research [, , ].

- Structural Similarity: 2-(2-chloro-6-fluorophenyl)ethanethioamide contains a core structure with some resemblance to functional groups present in bioactive molecules. This suggests a potential role as a starting material for further synthetic modifications targeting specific biological processes [, , ].

Further exploration might involve:

- Patent Literature Searches: Patent databases may contain information on the use of 2-(2-chloro-6-fluorophenyl)ethanethioamide in specific applications, although these might be proprietary [].

- Scientific Networking: Researchers working in relevant fields might have knowledge about the use of this compound, even if not yet published.

2-(2-Chloro-6-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C₈H₈ClFNS and a molecular weight of approximately 185.68 g/mol. It features a thioamide functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to a nitrogen atom. The compound's structure can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)CC(=S)N)Cl. This compound exhibits a unique combination of chlorine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological activity.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further chemical transformations.

- Oxidation: The thioamide group can undergo oxidation to form sulfoxides or sulfones, which are more polar and may have different biological activities.

- Reduction: The compound can also be reduced, potentially altering its functional groups and properties.

Research indicates that compounds containing thioamide groups often exhibit significant biological activities. Specifically, 2-(2-Chloro-6-fluorophenyl)ethanethioamide may possess antimicrobial or anticancer properties due to its structural characteristics. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly in targeting specific biological pathways .

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanethioamide can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation of 2-chloro-6-fluorophenylacetaldehyde with thioacetamide under acidic or basic conditions.

- Substitution Reactions: Utilizing nucleophilic substitution reactions involving appropriate starting materials such as chloroacetyl chloride and an amine source can yield this compound.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies to achieve the desired functional groups without unwanted side reactions .

2-(2-Chloro-6-fluorophenyl)ethanethioamide has potential applications in:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery.

- Environmental Monitoring: Its derivatives could be useful in detecting pollutants in environmental samples, leveraging their chemical properties for analytical applications.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.

Studies on the interaction of 2-(2-Chloro-6-fluorophenyl)ethanethioamide with various biological targets are crucial for understanding its potential therapeutic effects. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, including any potential side effects or toxicities associated with its use.

Several compounds share structural similarities with 2-(2-Chloro-6-fluorophenyl)ethanethioamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(2,6-diethylphenyl)acetamide | C₁₂H₁₆ClN₁O | Contains an amide group; used in pharmaceuticals |

| 2-(3-Fluorophenyl)ethanethioamide | C₈H₈FNS | Similar thioamide structure; studied for activity |

| 2-Chloro-6-fluorophenethylamine | C₈H₉ClFN | Amino derivative; potential neuroactive effects |

Each of these compounds highlights different aspects of chemical reactivity and biological activity due to variations in functional groups and substituents. The presence of both chlorine and fluorine in 2-(2-Chloro-6-fluorophenyl)ethanethioamide provides it with unique electronic properties that may enhance its reactivity compared to similar compounds without these halogens.

IUPAC Nomenclature and Functional Groups

The compound’s IUPAC name is derived from its parent structures:

- 2-chloro-6-fluorophenyl: A benzene ring with chlorine at position 2 and fluorine at position 6.

- Ethanethioamide: A two-carbon chain (ethyl) terminated by a thioamide group (C(=S)NH₂).

The substituents’ positions are critical for electronic and steric effects. Chlorine, being ortho to fluorine, creates a meta-directing arrangement that influences reactivity in electrophilic aromatic substitution.

Molecular and Spectral Data

Key identifiers include:

The thioamide group’s planar geometry (C=S–N bond) is stabilized by resonance between the thiolate (RC(=S⁻)–N⁺R₂) and thione (RC(=S)–NR₂) forms, enhancing its nucleophilic character.

Historical Development in Thioamide Chemistry

Evolution of Thioamide Synthesis

Thioamides were first synthesized in the 19th century using phosphorus pentasulfide (P₄S₁₀) to convert amides to thioamides. Modern methods include:

- Lawesson’s Reagent: Converts amides to thioamides via sulfur transfer.

- Willgerodt–Kindler Reaction: Produces benzylthioamides from ketones, sulfur, and amines.

While the exact synthesis of 2-(2-chloro-6-fluorophenyl)ethanethioamide is not detailed in literature, analogous routes likely involve:

- Halogenation: Introduction of Cl and F substituents on the phenyl ring via electrophilic substitution or coupling reactions.

- Thioamide Formation: Conversion of a corresponding amide using Lawesson’s reagent or sulfur-based reagents.

Thioamides in Biochemical and Pharmaceutical Research

Thioamides are valued for their:

- Enhanced Hydrolytic Stability: Compared to amides, due to weaker C=S bonds.

- Unique Hydrogen Bonding: Sulfur’s larger size and polarizability enable distinct interactions with biological targets.

Examples include antithyroid drugs (e.g., methimazole) and peptide isosteres designed to probe protein-ligand interactions. The presence of fluorine and chlorine in this compound may further optimize pharmacokinetic properties.

Position Within Organofluorine/Organochlorine Compound Classifications

Organofluorine Chemistry

Fluorine’s electronegativity and small size make it a key substituent in drug design:

- C–F Bonds: Increase metabolic stability and lipophilicity.

- Electron-Withdrawing Effects: Activate aromatic rings toward nucleophilic substitution.

In 2-(2-chloro-6-fluorophenyl)ethanethioamide, the fluorine at position 6 likely enhances the electron-deficient nature of the phenyl ring, directing further reactivity or interactions.

Organochlorine Chemistry

Chlorine’s larger atomic radius and inductive effects influence:

- Reactivity: Stabilizes adjacent C–H bonds via resonance.

- Steric Hindrance: Limits bulky substituents in ortho positions.

The chlorine at position 2 may sterically hinder certain reactions, while its electron-withdrawing nature complements fluorine’s effects.

Comparative Analysis of Halogenated Thioamides

| Feature | 2-(2-Chloro-6-fluorophenyl)ethanethioamide | Generic Thioamide |

|---|---|---|

| Halogen Substituents | Cl (position 2), F (position 6) | Variable |

| Electronic Effects | Electron-withdrawing (Cl/F) | Depends on substituents |

| Thermal Stability | Likely enhanced by C–F/C–Cl bonds | Moderate |

This dual halogenation strategy is uncommon in thioamide chemistry but aligns with trends in fluorinated pharmaceuticals, where mixed halogenation improves selectivity.

Conventional Organic Synthesis Routes

The synthesis of 2-(2-Chloro-6-fluorophenyl)ethanethioamide represents a significant challenge in organic chemistry due to the presence of both halogen substituents and the thioamide functional group [1]. Traditional approaches to thioamide synthesis generally employ well-established methodologies that have been refined over decades of research [2] [3].

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions constitute a fundamental approach for constructing thioamide bonds in halogenated aromatic systems [4] [5]. The mechanism typically involves the formation of tetrahedral intermediates through nucleophilic attack on activated carbon centers [6] [7]. In the context of 2-(2-Chloro-6-fluorophenyl)ethanethioamide synthesis, the presence of electron-withdrawing halogen substituents significantly influences the reactivity pattern [7].

The ground-state-destabilization concept has emerged as a powerful strategy for enhancing nucleophilic substitution efficiency in thioamide formation [3] [6]. This approach relies on site-selective nitrogen activation of the thioamide bond to decrease nitrogen to carbon-sulfur resonance, followed by highly chemoselective nucleophilic acyl addition to the thioamide carbon-sulfur bond [3] [6]. The electronic properties of the amine leaving group favor the subsequent collapse of the tetrahedral intermediate [6].

Research has demonstrated that electron-deficient thioamides, such as those containing halogen substituents, show enhanced reactivity in nucleophilic substitution processes [6]. The competition between different substitution patterns reveals that electron-deficient systems favor nucleophilic addition by approximately 2.0 kilocalories per mole compared to electron-rich analogs [6].

Thioamidation Reaction Mechanisms

The mechanistic pathways for thioamidation involve several well-characterized routes, each with distinct advantages and limitations [2] [8] [9]. The Willgerodt-Kindler reaction represents one of the most widely employed methods for thioamide synthesis from carbonyl compounds [9] [10]. This reaction proceeds through the interaction of carbonyl compounds with elemental sulfur and primary or secondary amines under elevated temperature conditions [11] [9].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 100-165°C | 70-95% |

| Reaction Time | 2-12 hours | Variable |

| Sulfur Equivalents | 1.5-3.0 | Critical |

| Amine Excess | 2-5 equivalents | Required |

The mechanism involves initial formation of sulfur-containing intermediates, followed by nucleophilic attack and cyclization processes [10] [12]. The high boiling point of morpholine allows the Willgerodt-Kindler reaction to proceed in open vessels rather than requiring sealed tube conditions [10]. Temperature control proves critical, with optimal yields achieved between 165-210°C depending on the specific substrate [10].

Alternative thioamidation mechanisms include the conversion of nitriles to thioamides using hydrogen sulfide over heterogeneous catalysts [13] [14] [15]. This approach employs silica-alumina gel catalysts at temperatures ranging from 200-700°F under superatmospheric pressure [13]. The reaction typically uses excess nitrile in ratios of 2-10 moles per mole of hydrogen sulfide [13].

Phosphorus pentasulfide-mediated thioamidation represents another established pathway, particularly effective for converting amides to thioamides [16] [17]. This method requires careful optimization of reaction conditions, with yields ranging from 45-95% depending on substrate structure and reaction parameters [17].

Green Chemistry Approaches

Deep Eutectic Solvent-Mediated Synthesis

Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents in thioamide synthesis [18] [19] [20]. These solvents are composed of hydrogen bond donors and acceptors that form eutectic mixtures with significantly reduced melting points compared to individual components [19] [21].

The application of choline chloride-urea based deep eutectic solvents in thioamide synthesis has demonstrated remarkable efficiency [20]. A wide variety of thioamides can be obtained in good to excellent yields through the reaction of substituted aldehydes or ketones, secondary amines, and elemental sulfur in deep eutectic solvent media [20]. This protocol operates without additional catalyst support, contributing significantly to sustainability through reduced energy consumption and waste generation [20].

| Deep Eutectic Solvent System | Composition Ratio | Yield Range | Reaction Time |

|---|---|---|---|

| Choline chloride-urea | 1:2 | 70-92% | 4-8 hours |

| Ethyl triphenylphosphonium bromide-tetrahydrofuran tetracarboxylic acid | 7:3 | 65-85% | 2-6 hours |

| Glycerol-based systems | Variable | 60-80% | 6-12 hours |

The recyclability of deep eutectic solvents represents a significant advantage, with multiple reaction cycles possible without substantial loss of activity [20] [21]. The biodegradable nature of many deep eutectic solvent components aligns with green chemistry principles, particularly when derived from natural sources such as glycerol and glucose [18].

Catalyst-Free Reaction Optimization

Catalyst-free synthetic approaches have gained prominence in thioamide chemistry due to their environmental and economic advantages [11] [22] [8]. The development of catalyst-free thioamide synthesis from pyrazole aldehydes using dimethyl sulfoxide as solvent exemplifies this approach [11] [22]. The reaction proceeds at 100°C using pyrazole aldehyde, secondary amines, and precipitated elemental sulfur [11] [22].

The Willgerodt-Kindler reaction adaptation for catalyst-free conditions involves increasing the molar ratio of precipitated sulfur and amine derivatives [11] [22]. This modification achieves high yields with relatively rapid reaction times while maintaining catalyst-free operation [11] [22]. The synthesized thioamide derivatives can be characterized using proton and carbon-13 nuclear magnetic resonance, Fourier-transform infrared spectroscopy, and high-resolution mass spectrometry [11] [22].

Microwave-assisted catalyst-free synthesis represents another significant advancement in thioamide preparation [8]. The reaction of aryl acetic or cinnamic acids with amines and elemental sulfur proceeds without catalyst or external solvent requirements [8]. This method extends the scope of the Willgerodt-Kindler reaction to carboxylic acids as readily available starting materials [8].

Response surface methodology optimization has been applied to catalyst-free thioamide synthesis, enabling simultaneous optimization of yield, mass intensity, and mass productivity [23]. Tripled optimization using desirability functions predicts maximum yields of 100% under optimized experimental conditions including specific molar ratios, irradiation times, and temperatures [23].

Industrial-Scale Production Challenges

Industrial-scale production of 2-(2-Chloro-6-fluorophenyl)ethanethioamide faces numerous technical and economic challenges that significantly impact commercial viability [24] [25] [26]. The complexity of scaling up laboratory procedures to industrial processes requires careful consideration of heat transfer, mass transfer, and reaction kinetics at larger scales [26].

Temperature control represents a critical challenge in industrial thioamide production [26]. Heat transfer through larger reaction volumes results in delays reaching desired temperatures in the bulk reaction medium, potentially affecting product quality and yield [26]. The "hot-plunge" effect, essential for certain thioamide formation reactions, becomes increasingly difficult to achieve in batch processes as scale increases [26].

Continuous flow processing has emerged as a potential solution to many scale-up challenges [26]. The advantages of continuous processing include improved mass transfer and efficient heat transfer, facilitated by high surface-area-to-volume ratios [26]. Flow chemistry enables better control over reaction stoichiometry and temperature profiles, critical factors in thioamide synthesis [26].

| Scale Parameter | Laboratory Scale | Industrial Scale | Challenges |

|---|---|---|---|

| Reaction Volume | 1-100 mL | 1000-10000 L | Heat transfer limitations |

| Temperature Control | ±1°C | ±5-10°C | Thermal gradients |

| Mixing Efficiency | Excellent | Variable | Mass transfer issues |

| Yield Consistency | 85-95% | 70-85% | Process variability |

Solvent selection and recovery represent significant economic considerations in industrial production [26]. The requirement for multiple solvent exchanges in certain synthetic routes increases both cost and environmental impact [26]. Development of processes using recyclable solvents or solvent-free conditions becomes economically advantageous at industrial scale [26].

Purification and isolation challenges become magnified at industrial scale, particularly for thioamide compounds that may be prone to degradation under certain conditions [25]. The sensitivity of thioamides to acidic conditions can lead to chain scission and product degradation during purification processes [25]. Optimization of cleavage conditions, including trifluoroacetic acid concentration and exposure time, requires careful evaluation on a case-by-case basis [25].

Catalyst recycling and recovery present additional economic considerations for industrial processes [24]. The incorporation of thioamides into larger molecular frameworks often requires expensive catalysts and cofactors that contribute significantly to manufacturing costs [27]. Development of more efficient catalytic systems or catalyst-free alternatives becomes economically critical at industrial scale [27].

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(2-Chloro-6-fluorophenyl)ethanethioamide through multinuclear analysis. Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic thioamide carbon signal appearing in the range of 200-210 parts per million, representing a significant 30 parts per million downfield shift compared to corresponding amide carbonyls [1]. This distinctive chemical shift arises from the reduced electronegativity difference between carbon and sulfur compared to carbon and oxygen, allowing enhanced charge transfer from nitrogen to sulfur in the thioamide functionality.

Proton nuclear magnetic resonance spectroscopy demonstrates variable chemical shifts for the thioamide nitrogen-hydrogen protons, typically appearing between 5-11 parts per million depending on hydrogen bonding interactions and solvent effects [2]. The aromatic protons of the 2-chloro-6-fluorophenyl substituent exhibit characteristic splitting patterns reflecting the substitution pattern, with meta-coupling between the remaining aromatic hydrogens observable in the 7-8 parts per million region.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the fluorine substituent, with aromatic fluorine atoms typically resonating between -100 to -120 parts per million [3]. The chemical shift and coupling patterns of the fluorine nucleus offer valuable information regarding the electronic environment and substituent effects within the aromatic system.

The thioamide functionality exhibits restricted rotation about the carbon-nitrogen bond due to partial double bond character, resulting in coalescence phenomena observable in variable temperature nuclear magnetic resonance studies [4]. This rotational barrier, typically higher than in corresponding amides, influences the nuclear magnetic resonance spectral appearance and provides insights into the conformational behavior of the molecule.

Infrared Vibrational Modes of Thioamide Functionality

Infrared spectroscopy provides definitive identification of the thioamide functional group through characteristic vibrational modes. The thioamide carbon-sulfur stretch appears as a distinctive band at 1120 ± 20 wavenumbers, serving as a diagnostic marker for thioamide identification [1]. This frequency represents a significant shift from the corresponding amide carbon-oxygen stretch, which typically appears at 1660 ± 20 wavenumbers, reflecting the different bond strengths and reduced force constants of the carbon-sulfur double bond.

Primary thioamide nitrogen-hydrogen stretching vibrations manifest in the 3200-3400 wavenumbers region, often appearing as multiple bands due to symmetric and asymmetric stretching modes [5]. These bands are typically broader and may show frequency shifts depending on hydrogen bonding interactions within the crystal lattice or solution environment.

The thioamide nitrogen-hydrogen deformation modes appear in the 1540-1620 wavenumbers region, providing complementary information to the stretching vibrations [6]. These bending vibrations are sensitive to the electronic environment of the thioamide group and can shift depending on substituent effects and intermolecular interactions.

Aromatic carbon-hydrogen stretching vibrations from the 2-chloro-6-fluorophenyl substituent appear in the 3000-3100 wavenumbers region, while aromatic carbon-carbon stretching modes manifest in the 1400-1600 wavenumbers region. The presence of chlorine and fluorine substituents influences the exact frequencies of these modes through electronic effects.

The carbon-halogen stretching vibrations provide additional structural confirmation, with carbon-chlorine stretches typically appearing in the 600-800 wavenumbers region and carbon-fluorine stretches in the 1000-1400 wavenumbers region. The combination of these vibrational modes creates a distinctive infrared fingerprint for 2-(2-Chloro-6-fluorophenyl)ethanethioamide.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(2-Chloro-6-fluorophenyl)ethanethioamide reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak typically appears with moderate to weak intensity, consistent with the general behavior of thioamide compounds under electron impact ionization conditions [7]. The molecular formula C₈H₇ClFNS yields a molecular weight of 203.67 atomic mass units, with isotope patterns reflecting the presence of chlorine (³⁵Cl/³⁷Cl) and fluorine substituents.

Primary fragmentation pathways include the loss of hydrogen radical (M-1), commonly observed in thioamide mass spectra due to the labile nature of the nitrogen-hydrogen bonds [8]. Alpha cleavage processes result in the loss of methyl radical fragments (M-15), particularly relevant for compounds containing methylene groups adjacent to the thioamide functionality.

Characteristic base peaks include masses at 77 atomic mass units, corresponding to the phenyl cation (C₆H₅⁺), and 91 atomic mass units, representing the tropylium ion (C₇H₇⁺) when benzyl-type fragments are present [9]. These aromatic fragments provide definitive evidence for the phenyl substituent and aid in structural elucidation.

Thioamide-specific fragmentations involve the loss of hydrogen cyanide (M-27) or other nitrile-related fragments, reflecting the nitrogen-containing functionality [10]. The presence of chlorine and fluorine substituents influences fragmentation patterns through electronic effects and may result in halogen loss under specific ionization conditions.

Secondary fragmentation processes yield smaller aromatic fragments, including substituted phenyl cations that retain the halogen substituents. These fragments provide information about the substitution pattern and electronic environment of the aromatic ring system. Tandem mass spectrometry techniques enable detailed characterization of fragmentation pathways and provide enhanced structural confirmation through multistage fragmentation analysis.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(2-Chloro-6-fluorophenyl)ethanethioamide, revealing precise bond lengths, bond angles, and intermolecular interactions. Thioamide carbon-sulfur bond lengths typically range from 1.65-1.68 Ångströms, reflecting the partial double bond character resulting from nitrogen-to-sulfur electron delocalization [11]. This bond length is intermediate between single and double carbon-sulfur bonds, confirming the resonance nature of the thioamide functionality.

Carbon-nitrogen bond lengths in thioamides measure 1.32-1.36 Ångströms, significantly shorter than typical single carbon-nitrogen bonds and indicative of substantial double bond character [12]. The bond angles around the thioamide carbon center approach 120-125 degrees, consistent with trigonal planar geometry and sp² hybridization.

Hydrogen bonding patterns represent crucial structural features in thioamide crystals, with nitrogen-hydrogen⋯sulfur interactions forming the primary intermolecular contacts [13]. These interactions typically manifest as R₂²(8) dimeric motifs, where two thioamide molecules form centrosymmetric hydrogen-bonded pairs through complementary nitrogen-hydrogen⋯sulfur contacts.

Crystal packing arrangements frequently involve the formation of chain structures through continuous nitrogen-hydrogen⋯sulfur hydrogen bonding, designated as C(4) chains in graph set notation [14]. These one-dimensional hydrogen-bonded chains may further associate through secondary interactions to form two or three-dimensional supramolecular networks.

Intermolecular interactions beyond hydrogen bonding include carbon-hydrogen⋯sulfur contacts, carbon-hydrogen⋯π interactions involving the aromatic ring system, and halogen bonding interactions involving the chlorine and fluorine substituents [15]. Hirshfeld surface analysis quantifies the relative contributions of different intermolecular contacts, typically showing that hydrogen⋯hydrogen interactions comprise 40-50% of the total intermolecular contacts, followed by nitrogen-hydrogen⋯sulfur and carbon-hydrogen⋯sulfur interactions.

Conformational analysis reveals that the thioamide group generally adopts a planar or near-planar geometry, with the 2-chloro-6-fluorophenyl substituent oriented to minimize steric hindrance [16]. Torsion angles between the aromatic ring and thioamide plane vary depending on crystal packing forces and intermolecular interactions, typically ranging from 0-30 degrees for optimal packing arrangements.